5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine
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Overview
Description
5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine is a heterocyclic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a chlorophenyl group. The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Cyclization: The intermediate formed in the previous step undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the chloro and fluoro substituents makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products .
Scientific Research Applications
5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antiviral, and antibacterial agent.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine involves its interaction with specific molecular targets and pathways. For example:
Anticancer Activity: The compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Antibacterial Activity: The compound can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to bacterial cell death.
Antiviral Activity: The compound can inhibit viral replication by targeting viral enzymes or proteins involved in the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
1,2,5-Oxadiazole Derivatives:
Uniqueness
5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine is unique due to its specific combination of a pyridine ring, an oxadiazole ring, and a chlorophenyl group. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H7ClFN3O |
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Molecular Weight |
275.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(6-fluoropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H7ClFN3O/c14-10-4-1-8(2-5-10)12-17-18-13(19-12)9-3-6-11(15)16-7-9/h1-7H |
InChI Key |
HVCGZNRQZGUQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CN=C(C=C3)F)Cl |
Origin of Product |
United States |
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